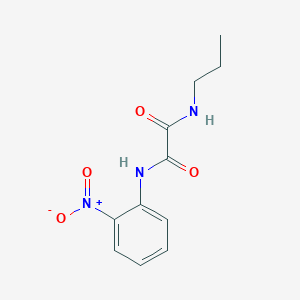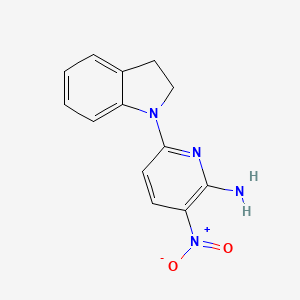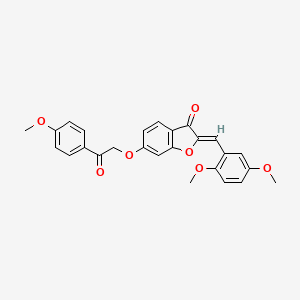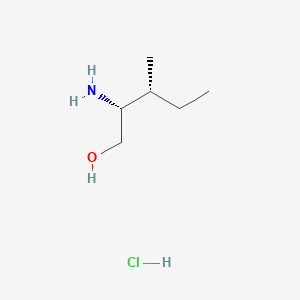
N'-(2-nitrophenyl)-N-propyloxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N’-(2-nitrophenyl)-N-propyloxamide” is a compound that is not widely documented in the literature. It is a derivative of nitrophenol , which is a compound of the formula HOC6H5−x(NO2)x. Nitrophenols are more acidic than phenol itself . The compound also seems to have similarities with N-(2-nitrophenyl)phosphoric triamide .
Wirkmechanismus
Target of Action
Compounds with a similar structure, such as those based on a (2-nitrophenyl)methanol scaffold, have been shown to inhibit pqsd, a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of pseudomonas aeruginosa .
Mode of Action
It’s plausible that it may interact with its target in a manner similar to other (2-nitrophenyl)methanol derivatives, which display a tight-binding mode of action . This suggests that the compound may bind strongly to its target, potentially inhibiting its function.
Biochemical Pathways
Given the potential inhibition of pqsd, it could impact the biosynthesis of signal molecules in pseudomonas aeruginosa . This could disrupt cell-to-cell communication within the bacterial community, affecting their collective behavior.
Result of Action
If it acts similarly to other (2-nitrophenyl)methanol derivatives, it could display anti-biofilm activity . This could potentially disrupt the formation of bacterial biofilms, which are often resistant to conventional antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N'-(2-nitrophenyl)-N-propyloxamide in lab experiments is its specificity for acetylcholinesterase. It is a potent and reversible inhibitor of this enzyme, making it a useful tool for studying its activity. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of N'-(2-nitrophenyl)-N-propyloxamide in scientific research. One potential application is in the development of new drugs for the treatment of Alzheimer's disease, which is characterized by a decrease in acetylcholine levels in the brain. This compound could also be used to study the activity of other enzymes and proteins involved in various physiological processes. Additionally, the development of new synthetic methods for the production of this compound could lead to improved purity and yield, making it a more useful tool for scientific research.
Synthesemethoden
N'-(2-nitrophenyl)-N-propyloxamide can be synthesized by reacting 2-nitroaniline with propionyl chloride in the presence of an acid catalyst. The resulting product is then purified using various chromatographic techniques. The purity of the final product is crucial for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
N'-(2-nitrophenyl)-N-propyloxamide has been used in various scientific research applications, including enzyme kinetics studies, protein-protein interactions, and drug discovery. It has been used to study the activity of various enzymes, including cholinesterases and acetylcholinesterases. This compound has also been used to investigate the binding of different ligands to proteins, such as the estrogen receptor.
Eigenschaften
IUPAC Name |
N'-(2-nitrophenyl)-N-propyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c1-2-7-12-10(15)11(16)13-8-5-3-4-6-9(8)14(17)18/h3-6H,2,7H2,1H3,(H,12,15)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPGWPNUZQPPPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NC1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-chlorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2899088.png)

![3-chloro-2-[(4-nitrophenyl)(1H-1,2,3,4-tetraazol-5-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2899091.png)

![4-[2-(2-Oxo-2-phenylethyl)azepane-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2899093.png)
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2899094.png)
![3-{4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2899095.png)
![3-{2-Cyano-2-[(pyridin-4-yl)carbamoyl]eth-1-en-1-yl}benzoic acid](/img/structure/B2899096.png)

![1-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2899099.png)



![N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)formamido]acetamide](/img/structure/B2899110.png)